molecular formula C17H20O9 B2763843 Cnidioside A CAS No. 141896-53-9

Cnidioside A

Cat. No.: B2763843
CAS No.: 141896-53-9
M. Wt: 368.338
InChI Key: OHMWGMHIZWOKHV-USACIQFYSA-N
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Description

Cnidioside A is a glycoside compound with the molecular formula C17H20O9. It is derived from the plant Cnidium monnieri, which is commonly used in traditional Chinese medicine. This compound is known for its various biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cnidioside A involves several steps, starting from the extraction of the plant material. The process typically includes:

    Extraction: The plant material is extracted using solvents such as ethanol or methanol.

    Isolation: The extract is then subjected to chromatographic techniques to isolate this compound.

    Purification: The isolated compound is purified using recrystallization or other purification methods.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures higher yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cnidioside A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified biological activities.

Scientific Research Applications

    Chemistry: It is used as a starting material for the synthesis of other glycosides.

    Biology: It exhibits significant biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Cnidioside A has potential therapeutic applications in treating conditions such as inflammation and oxidative stress.

    Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

Cnidioside A exerts its effects through various molecular targets and pathways:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

    Molecular Targets: The compound interacts with specific receptors and enzymes involved in inflammation and oxidative stress pathways.

Comparison with Similar Compounds

Cnidioside A is unique compared to other glycosides due to its specific structure and biological activities. Similar compounds include:

    Cnidioside B: Another glycoside from Cnidium monnieri with similar but distinct biological activities.

    Osthole: A coumarin derivative from the same plant with different therapeutic properties.

    Imperatorin: Another compound from Cnidium monnieri with unique pharmacological effects.

This compound stands out due to its specific anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h3-6,12,14-18,21-23H,1-2,7H2,(H,19,20)/t12-,14-,15+,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMWGMHIZWOKHV-USACIQFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)CCC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC2=CC(=C(C=C21)CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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